molecular formula C15H22O3 B8000648 3-[2-(1,3-Dioxanyl)]-1-(4-ethylphenyl)-1-propanol

3-[2-(1,3-Dioxanyl)]-1-(4-ethylphenyl)-1-propanol

Cat. No.: B8000648
M. Wt: 250.33 g/mol
InChI Key: XMMCRQSJJUQPDP-UHFFFAOYSA-N
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Description

3-[2-(1,3-Dioxanyl)]-1-(4-ethylphenyl)-1-propanol: is an organic compound that features a 1,3-dioxane ring, an ethyl-substituted phenyl group, and a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(1,3-Dioxanyl)]-1-(4-ethylphenyl)-1-propanol typically involves the formation of the 1,3-dioxane ring through the reaction of a carbonyl compound with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing in toluene with a catalyst such as toluenesulfonic acid, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of efficient catalysts and continuous processing techniques can enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-[2-(1,3-Dioxanyl)]-1-(4-ethylphenyl)-1-propanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: Organolithium reagents, Grignard reagents

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or hydrocarbons .

Scientific Research Applications

Chemistry: In chemistry, 3-[2-(1,3-Dioxanyl)]-1-(4-ethylphenyl)-1-propanol is used as a building block for the synthesis of more complex molecules

Biology and Medicine: The compound may have potential applications in medicinal chemistry, where it can be used as a precursor for the synthesis of pharmaceutical agents. Its structural features may contribute to biological activity, making it a candidate for drug development.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins.

Mechanism of Action

The mechanism by which 3-[2-(1,3-Dioxanyl)]-1-(4-ethylphenyl)-1-propanol exerts its effects depends on its interactions with molecular targets. The 1,3-dioxane ring and the phenyl group can participate in various chemical interactions, influencing the compound’s reactivity and stability. The propanol moiety may also contribute to its solubility and ability to interact with biological molecules.

Comparison with Similar Compounds

    1,3-Dioxane: A simpler analog with a similar ring structure but lacking the phenyl and propanol groups.

    4-Ethylphenol: Contains the ethyl-substituted phenyl group but lacks the dioxane and propanol moieties.

    1-Propanol: A simple alcohol with a similar propanol group but lacking the dioxane and phenyl structures.

Uniqueness: 3-[2-(1,3-Dioxanyl)]-1-(4-ethylphenyl)-1-propanol is unique due to the combination of the 1,3-dioxane ring, the ethyl-substituted phenyl group, and the propanol moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-(4-ethylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-2-12-4-6-13(7-5-12)14(16)8-9-15-17-10-3-11-18-15/h4-7,14-16H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMMCRQSJJUQPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(CCC2OCCCO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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